Cas no 436811-07-3 (4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid)

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid structure
436811-07-3 structure
Product name:4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid
CAS No:436811-07-3
MF:C19H16NO2F
Molecular Weight:309.33424
MDL:MFCD02226294
CID:821145

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid
    • 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinolin-4-yl)-benzoic acid
    • 4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
    • 4-(8-fluoro-3,4,5,3a,9b-pentahydrocyclopenta[1,2-c]quinolin-4-yl)benzoic acid
    • 4-[(3aS,4S,9bS)-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid
    • AC1MH7VA
    • CTK8E4594
    • Oprea1_123768
    • Oprea1_426146
    • SBB027600
    • MDL: MFCD02226294
    • インチ: InChI=1S/C19H16FNO2/c20-13-8-9-17-16(10-13)14-2-1-3-15(14)18(21-17)11-4-6-12(7-5-11)19(22)23/h1-2,4-10,14-15,18,21H,3H2,(H,22,23)
    • InChIKey: QZGKQUSGJHPTPW-UHFFFAOYSA-N
    • SMILES: C1=CC2C(C1)C(C3=CC=C(C=C3)C(=O)O)NC4=C2C=C(C=C4)F

計算された属性

  • 精确分子量: 309.11700
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 23
  • 回転可能化学結合数: 2

じっけんとくせい

  • PSA: 49.33000
  • LogP: 4.48840

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid Security Information

  • 危険物標識: Xi
  • HazardClass:IRRITANT

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1613487-5g
4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid
436811-07-3 98%
5g
¥10728.00 2024-05-13
Matrix Scientific
010225-1g
4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinolin-4-yl)-benzoic acid
436811-07-3
1g
$378.00 2023-09-11

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid 関連文献

4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acidに関する追加情報

Comprehensive Overview of 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid (CAS No. 436811-07-3)

The compound 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid (CAS No. 436811-07-3) is a fluorinated derivative of cyclopentaquinoline, a structural motif increasingly recognized for its potential in medicinal chemistry and material science. With the growing interest in fluorinated heterocycles, this compound has garnered attention due to its unique molecular architecture, combining a benzoic acid moiety with a cyclopenta[c]quinoline core. Researchers are particularly intrigued by its potential applications in drug discovery, given the prevalence of similar scaffolds in kinase inhibitors and GPCR-targeted therapeutics.

Recent studies highlight the significance of fluorine substitution in enhancing bioavailability and metabolic stability—key concerns in modern pharmaceutical development. The 8-fluoro position in this compound may influence its binding affinity to biological targets, a hypothesis supported by computational modeling trends discussed in platforms like PubMed and ScienceDirect. As the demand for structure-activity relationship (SAR) studies grows, CAS No. 436811-07-3 serves as a valuable intermediate for exploring electron-withdrawing effects on quinoline-based systems.

From a synthetic chemistry perspective, the tetrahydro-3H-cyclopenta[c]quinoline framework presents challenges in stereoselective synthesis, a topic frequently searched in organic chemistry forums. The incorporation of a carboxylic acid functional group further expands its utility in prodrug design or bioconjugation strategies, aligning with industry trends toward targeted drug delivery. Analytical chemists emphasize the compound’s distinct NMR fingerprint (particularly 19F signals) for quality control, as referenced in recent ACS publications.

Beyond pharmaceuticals, materials scientists investigate its π-conjugated system for potential use in organic electronics, where fluorinated aromatics improve charge transport properties. This dual applicability makes 4-(8-Fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)-benzoic acid a compelling subject for interdisciplinary research. Patent databases reveal incremental innovation around its derivatives, particularly in photovoltaic materials and OLED emitters—areas dominating green chemistry discussions.

For biologists, the compound’s potential blood-brain barrier permeability (predicted via in silico models) sparks interest in neurotherapeutic applications. Queries about fluorine in CNS drugs have surged by 40% in academic search engines, reflecting this focus. Meanwhile, regulatory guidelines emphasize thorough ADMET profiling for such fluorinated compounds, ensuring compliance with ICH safety standards—a frequent topic in FDA approval webinars.

In conclusion, CAS No. 436811-07-3 represents a versatile chemical entity bridging multiple scientific domains. Its structure-property relationships continue to inspire research, from medicinal chemistry optimization to advanced material engineering, making it a noteworthy candidate for future innovation pipelines.

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